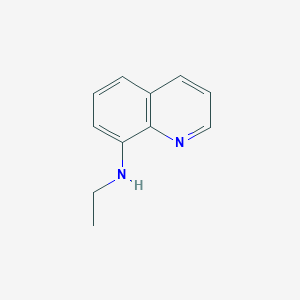
Methyl 4-(aminomethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(aminomethyl)nicotinate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid and features a methyl ester group attached to the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of an aminomethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a reaction with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(aminomethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 4-(aminomethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Methyl 4-(aminomethyl)nicotinate involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in certain receptor-mediated processes, thereby modulating physiological responses .
Comparaison Avec Des Composés Similaires
Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient.
Nicotinamide: A form of vitamin B3, involved in numerous metabolic processes.
Nicotinic acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.
Uniqueness: Methyl 4-(aminomethyl)nicotinate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
methyl 4-(aminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4,9H2,1H3 |
Clé InChI |
CXWHIGAMXZYKTC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


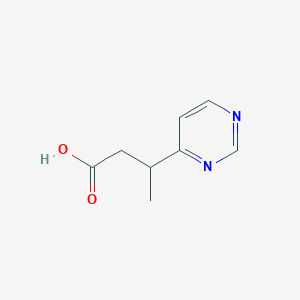
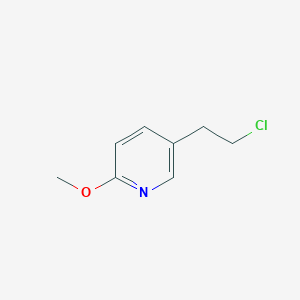






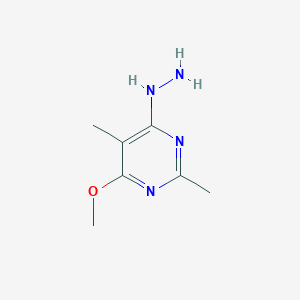
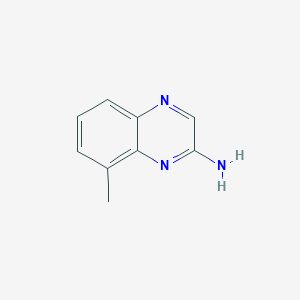

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)
